molecular formula C18H17ClFN3OS B3631797 2-chloro-4-fluoro-N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide

2-chloro-4-fluoro-N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B3631797
M. Wt: 377.9 g/mol
InChI Key: PWSBMRHHPXZBEJ-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide is a complex organic compound that features a benzamide core substituted with chloro, fluoro, and pyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting with the preparation of the benzamide coreCommon reagents used in these reactions include thionyl chloride (SOCl2) for chlorination and fluorinating agents such as diethylaminosulfur trifluoride (DAST) for fluorination .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale halogenation and nucleophilic substitution reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-chloro-4-fluoro-N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-fluoro-N-{[4-(morpholin-1-yl)phenyl]carbamothioyl}benzamide: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

    2-chloro-4-fluoro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

The uniqueness of 2-chloro-4-fluoro-N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide lies in its specific substitution pattern and the presence of the pyrrolidine ring, which can influence its biological activity and chemical reactivity. The pyrrolidine ring provides a distinct three-dimensional structure that can enhance binding affinity and selectivity for certain molecular targets .

Properties

IUPAC Name

2-chloro-4-fluoro-N-[(4-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3OS/c19-16-11-12(20)3-8-15(16)17(24)22-18(25)21-13-4-6-14(7-5-13)23-9-1-2-10-23/h3-8,11H,1-2,9-10H2,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSBMRHHPXZBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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